Cas no 89457-09-0 (Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate)

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate structure
89457-09-0 structure
Nombre del producto:Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate
Número CAS:89457-09-0
MF:C11H9F3N2O2
Megavatios:258.196573019028
MDL:MFCD01658435
CID:1067689
PubChem ID:55971

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate
    • ethyl 2-(trifluoromethyl)-3H-benzimidazole-5-carboxylate
    • SCHEMBL6170190
    • ethyl 2-(trifluoromethyl)-1H-benzimidazolyl-5-carboxylate
    • BENZIMIDAZOLE-5-CARBOXYLIC ACID, 2-(TRIFLUOROMETHYL)-, ETHYL ESTER
    • AKOS002327423
    • Ethyl2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate
    • Ethyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate
    • AKOS025312329
    • 89457-09-0
    • LH-0721
    • WOQXCSGTWFKUSU-UHFFFAOYSA-N
    • MFCD01658435
    • 2-(Trifluoromethyl)benzimidazole-5-carboxylic acid ethyl ester
    • DTXSID10237724
    • ethyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate
    • STL490694
    • MDL: MFCD01658435
    • Renchi: InChI=1S/C11H9F3N2O2/c1-2-18-9(17)6-3-4-7-8(5-6)16-10(15-7)11(12,13)14/h3-5H,2H2,1H3,(H,15,16)
    • Clave inchi: WOQXCSGTWFKUSU-UHFFFAOYSA-N
    • Sonrisas: CCOC(=O)C1=CC2=C(C=C1)N=C(C(F)(F)F)N2

Atributos calculados

  • Calidad precisa: 258.061612
  • Masa isotópica única: 258.061612
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 4
  • Complejidad: 322
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.1
  • Superficie del Polo topológico: 55

Propiedades experimentales

  • Denso: 1.41
  • Punto de ebullición: 352.4°C at 760 mmHg
  • Punto de inflamación: 166.9°C
  • índice de refracción: 1.546

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B442568-500mg
Ethyl 2-(Trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate
89457-09-0
500mg
$ 320.00 2022-06-07
abcr
AB359367-1g
Ethyl 2-(trifluoromethyl)-1H-benzimidazolyl-5-carboxylate, 97%; .
89457-09-0 97%
1g
€277.80 2025-02-27
A2B Chem LLC
AI60000-1g
Ethyl 2-(trifluoromethyl)-1h-1,3-benzodiazole-5-carboxylate
89457-09-0 97%
1g
$197.00 2024-04-19
Apollo Scientific
PC200376-250mg
Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate
89457-09-0 97%
250mg
£62.00 2025-02-21
Apollo Scientific
PC200376-5g
Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate
89457-09-0 97%
5g
£732.00 2025-02-21
Crysdot LLC
CD11026404-1g
Ethyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate
89457-09-0 95+%
1g
$330 2024-07-18
abcr
AB359367-5g
Ethyl 2-(trifluoromethyl)-1H-benzimidazolyl-5-carboxylate, 97%; .
89457-09-0 97%
5g
€1107.30 2025-02-27
TRC
B442568-50mg
Ethyl 2-(Trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate
89457-09-0
50mg
$ 50.00 2022-06-07
TRC
B442568-100mg
Ethyl 2-(Trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate
89457-09-0
100mg
$ 95.00 2022-06-07
abcr
AB359367-250mg
Ethyl 2-(trifluoromethyl)-1H-benzimidazolyl-5-carboxylate, 97%; .
89457-09-0 97%
250mg
€131.50 2025-02-27
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:89457-09-0)Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate
A1187584
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):165.0/658.0